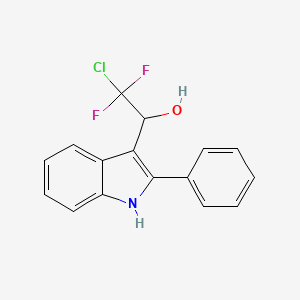

N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the introduction of azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing carbonyl group .Chemical Reactions Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane reacts with various reagents such as alkyl halides, aryl halides, phosphoryl halides, acid halides and carbonyl compounds .Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallised from dioxane/Et2O . It’s soluble in H2O, Et2O and *C6H6 .科学的研究の応用

Antibacterial and Antifungal Activities

Compounds related to N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride have demonstrated notable antibacterial and antifungal activities. These activities are attributed to the specific structural components of the compounds, which include the thiophene ring and various substituents that enhance their biological activity. The studies on two derivatives highlight their potential in the development of new antibiotic and antimicrobial agents, showcasing the importance of thiophene derivatives in medicinal chemistry (Vasu et al., 2005), (Vasu et al., 2003).

Synthesis of New Antibiotic and Antibacterial Drugs

Research into the synthesis of new antibiotic and antibacterial drugs has also been explored, with the creation of compounds based on thiophene carboxamide derivatives. This includes the development of compounds with potential as new therapeutic agents, emphasizing the role of these derivatives in the search for new treatments for bacterial infections. The synthesis process aims to create compounds with enhanced biological activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential applications in antimicrobial therapy (G. Ahmed, 2007).

Chemical Synthesis and Material Science

Apart from their biological activities, derivatives of N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride have applications in chemical synthesis and material science. These applications include the synthesis of complex polyamides and the exploration of new methods for the synthesis of thiophene derivatives. Such research not only broadens the understanding of thiophene chemistry but also contributes to the development of new materials with potential applications in various industries, from pharmaceuticals to advanced materials engineering (N. Ueyama et al., 1998).

作用機序

While specific information on the mechanism of action for “N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride” is not available, similar compounds like N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing actions that can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Safety and Hazards

将来の方向性

Research on similar compounds like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is ongoing, with a focus on the introduction of azomethine group by the condensation reaction with different compounds containing carbonyl group . There’s also interest in the large-scale production and applications of current PISA nano-objects in different fields .

特性

IUPAC Name |

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-14-7-8-16-12-18(23-17(16)11-14)19(22)21(10-9-20)13-15-5-3-2-4-6-15;/h2-8,11,18H,9-10,12-13,20H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUYRRQFQVISBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(S2)C(=O)N(CCN)CC3=CC=CC=C3)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)

![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)